REACTION_CXSMILES
|
C(O)=O.[CH2:4]([NH2:6])[CH3:5].[F:7][C:8]([F:21])([F:20])[S:9][C:10]1[CH:11]=[C:12]([CH2:16][C:17](=O)[CH3:18])[CH:13]=[CH:14][CH:15]=1.Cl>O>[F:7][C:8]([F:21])([F:20])[S:9][C:10]1[CH:11]=[C:12]([CH2:16][CH:17]([NH:6][CH2:4][CH3:5])[CH3:18])[CH:13]=[CH:14][CH:15]=1
|
Name
|
|
Quantity
|
1.85 g
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N
|
Name
|
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
FC(SC=1C=C(C=CC1)CC(C)=O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
two-necked flask equipped with an air condenser and a dropping funnel
|
Type
|
TEMPERATURE
|
Details
|
The flask is cooled on an ice bath
|
Type
|
CUSTOM
|
Details
|
to return to ambient temperature
|
Type
|
TEMPERATURE
|
Details
|
The contents of the flask are heated for 14 hours at 160°-170°C.
|
Duration
|
14 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated for 3 hours at the reflux temperature
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated again at the reflux temperature for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
EXTRACTION
|
Details
|
the product is extracted once with 50 ml
|
Type
|
EXTRACTION
|
Details
|
extracted three times in succession with 50 ml
|
Type
|
WASH
|
Details
|
The combined ether extracts are washed several times with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The ether is evaporated from the filtrate in vacuo on a water bath
|
Type
|
DISSOLUTION
|
Details
|
The 1.4 g of oily residue are dissolved in anhydrous diethyl ether
|
Type
|
ADDITION
|
Details
|
a solution of hydrogen chloride in diethyl ether is added until precipitation
|
Name
|
|
Type
|
|
Smiles
|
FC(SC=1C=C(C=CC1)CC(C)NCC)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |